N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE
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Overview
Description
N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE is a complex organic compound with a unique structure that includes indole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the acetyl and methyl groups. The thiophene sulfonyl group is then added through a sulfonation reaction. The final step involves the coupling of the indole and thiophene moieties under specific reaction conditions, such as the use of a strong acid or base as a catalyst and maintaining a controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiophene rings.
Scientific Research Applications
N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[3-acetyl-2-methyl-1H-indol-5-yl]-2-thiophenesulfonamide
- N-[3-acetyl-2-methyl-1-(2-thienyl)-1H-indol-5-yl]-2-thiophenesulfonamide
- N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiopheneamide
Uniqueness
N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE is unique due to the presence of both indole and thiophene sulfonyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H16N2O5S4 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-thiophen-2-ylsulfonylindol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H16N2O5S4/c1-12-19(13(2)22)15-11-14(20-29(23,24)17-5-3-9-27-17)7-8-16(15)21(12)30(25,26)18-6-4-10-28-18/h3-11,20H,1-2H3 |
InChI Key |
JDCRWKUWUIMPKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CS3)C=CC(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)C |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CS3)C=CC(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)C |
Origin of Product |
United States |
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